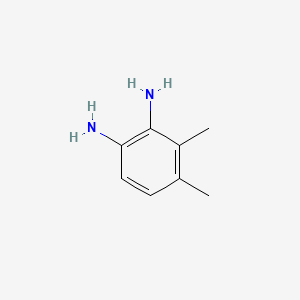

3,4-Dimethylbenzene-1,2-diamine

Description

3,4-Dimethylbenzene-1,2-diamine (CAS: Not explicitly provided in evidence) is an aromatic diamine featuring methyl substituents at the 3- and 4-positions of the benzene ring. This compound serves as a precursor in synthesizing heterocyclic frameworks, such as benzimidazoles and coordination complexes . Its synthesis involves the reduction of nitro intermediates or direct functionalization of 3,4-dimethylaniline, as described in halogen bonding studies .

Propriétés

IUPAC Name |

3,4-dimethylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-5-3-4-7(9)8(10)6(5)2/h3-4H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQULXYNBKWNDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334544 | |

| Record name | 3,4-dimethylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41927-01-9 | |

| Record name | 3,4-dimethylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethylbenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Target of Action

Similar compounds like benzene derivatives are known to undergo electrophilic aromatic substitution reactions.

Mode of Action

The mode of action of 3,4-Dimethylbenzene-1,2-diamine is likely to involve electrophilic aromatic substitution reactions. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring.

Analyse Biochimique

Biochemical Properties

3,4-Dimethylbenzene-1,2-diamine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as monoamine oxidase (MAO) and diamine oxidase (DAO). These interactions are crucial as they influence the metabolism of biogenic amines, which are vital for cellular signaling and function. The compound acts as a substrate for these enzymes, leading to the production of reactive intermediates that can further participate in various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of signaling molecules such as cyclic AMP (cAMP) and protein kinases, which are essential for the regulation of cellular functions. Additionally, this compound can affect the expression of genes involved in oxidative stress responses, thereby impacting cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific receptors on the cell surface, initiating a cascade of intracellular events that lead to changes in gene expression and enzyme activity. The compound is also known to inhibit certain enzymes, such as MAO and DAO, which results in altered levels of neurotransmitters and other signaling molecules. These changes can have downstream effects on cellular metabolism and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance certain cellular functions, such as neurotransmitter release and enzyme activity. At high doses, it can exhibit toxic effects, including oxidative stress and cellular apoptosis. These dose-dependent effects highlight the importance of careful dosage regulation in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as MAO and DAO, leading to the production of metabolites that can further participate in biochemical reactions. The compound can also influence metabolic flux by altering the levels of key intermediates and cofactors, thereby impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in particular cellular compartments. The distribution of this compound can affect its bioavailability and efficacy in biochemical reactions.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is known to localize in the cytoplasm and mitochondria, where it can interact with various enzymes and signaling molecules. Post-translational modifications, such as phosphorylation, can also influence the targeting and function of this compound within cells.

Activité Biologique

3,4-Dimethylbenzene-1,2-diamine, also known as 3,4-diaminotoluene, is an aromatic amine with significant biological activity. This compound has garnered attention in medicinal chemistry due to its structural features that allow for various pharmacological applications. This article explores the biological activity of this compound through a review of relevant research findings, case studies, and data tables.

- Chemical Formula : C₈H₁₂N₂

- Molecular Weight : 136.19 g/mol

- CAS Number : 95-80-7

The compound features two amino groups located at the 1 and 2 positions on the benzene ring, contributing to its reactivity and potential biological applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : Studies have shown that derivatives of this compound can act as effective antioxidants by scavenging free radicals.

- Antimicrobial Activity : The compound has demonstrated inhibitory effects against various bacterial strains, suggesting potential as an antimicrobial agent.

- Cytotoxic Effects : Some studies indicate that it may exhibit cytotoxicity against certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics.

The specific mechanisms through which this compound exerts its biological effects are not fully elucidated. However, its dual amino functionality allows for interactions with biological macromolecules such as proteins and nucleic acids. The following table summarizes some key findings related to its biological activity:

| Activity Type | Effect | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Antimicrobial | Inhibits bacterial growth | |

| Cytotoxic | Induces apoptosis in cancer cells |

Case Study 1: Antioxidant Activity

A study published in a peer-reviewed journal examined the antioxidant capacity of various diamine derivatives including this compound. The results indicated that this compound exhibited significant radical scavenging activity comparable to established antioxidants (IC50 values in micromolar range) .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The compound showed promising results with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against tested strains .

Case Study 3: Cytotoxicity in Cancer Cells

A recent investigation assessed the cytotoxic effects of this compound on human cancer cell lines. The study reported a dose-dependent reduction in cell viability with IC50 values around 25 µM for certain cancer types . These findings suggest potential applications in cancer treatment but necessitate further exploration of the underlying mechanisms.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the amino groups or the benzene ring can significantly influence its pharmacological properties. For example:

| Modification | Effect on Activity |

|---|---|

| Substitution at N-H | Increased antioxidant capacity |

| Methyl group addition | Enhanced lipophilicity leading to better cell penetration |

Comparaison Avec Des Composés Similaires

Structural and Substituent Effects

Key structural analogs include:

Physical Properties and Stability

- Solubility : Methyl-substituted diamines (e.g., 3,4- and 3,5-dimethyl) exhibit lower water solubility compared to halogenated analogs due to hydrophobicity .

- Stability : 3,4-Dimethyl derivatives require in-situ preparation for some reactions, while 3,5-dimethyl analogs are shelf-stable . Fluorinated derivatives (e.g., 5-fluorobenzene-1,2-diamine) are highly unstable and used immediately post-synthesis .

Industrial and Market Considerations

- 3,6-Dibromobenzene-1,2-diamine : Market data highlight the impact of halogen substituents on demand, with brominated derivatives dominating niche applications (e.g., flame retardants) .

- 3,5-Dimethylbenzene-1,2-diamine : Catalogued as a building block for pharmaceuticals, reflecting its versatility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.